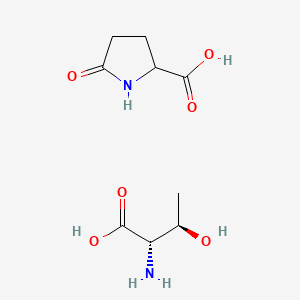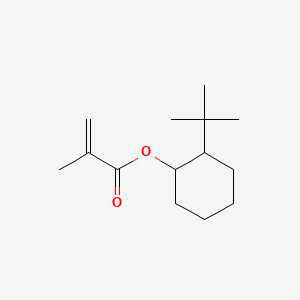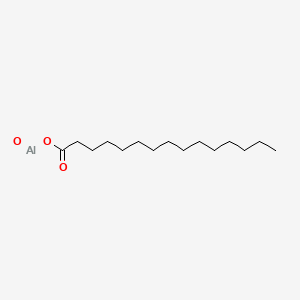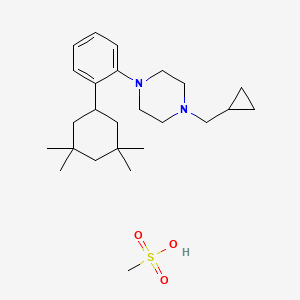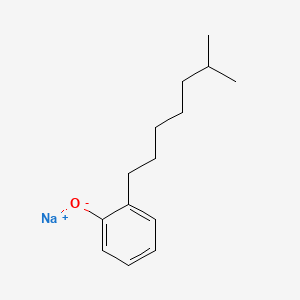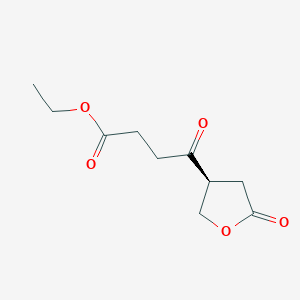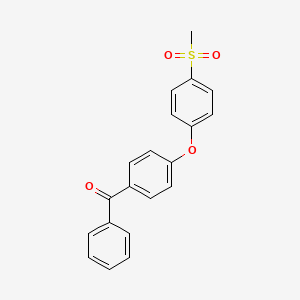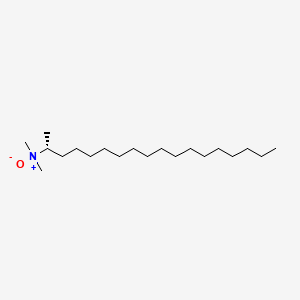
2,4-Heptadiene, 1,1-diethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Heptadiene, 1,1-diethoxy- is an organic compound with the molecular formula C11H20O2. It is a derivative of heptadiene, where two ethoxy groups are attached to the first carbon atom. This compound is part of the class of dienes, which are hydrocarbons containing two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptadiene, 1,1-diethoxy- typically involves the reaction of heptadiene with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the diethoxy derivative.
Industrial Production Methods
Industrial production methods for 2,4-Heptadiene, 1,1-diethoxy- are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is monitored and controlled to maintain optimal conditions for the highest yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Heptadiene, 1,1-diethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2,4-Heptadiene, 1,1-diethoxy- has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Heptadiene, 1,1-diethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bonds in the heptadiene moiety allow for conjugation and resonance, which can affect the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiene, 1,1-diethoxy-: Similar structure but with a shorter carbon chain.
2,4-Heptadiene, 1,1-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,4-Heptadiene, 1,1-diethoxy- is unique due to its specific combination of ethoxy groups and the heptadiene backbone. This combination provides distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
72102-75-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2E,4E)-1,1-diethoxyhepta-2,4-diene |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+ |
InChI Key |
IUCUZLBVRQWKAT-XBLVEGMJSA-N |
Isomeric SMILES |
CC/C=C/C=C/C(OCC)OCC |
Canonical SMILES |
CCC=CC=CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


